N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-11(14-16(8)4)12-6-10-7-15(3)13-9(10)2/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
XBNYECLHEYXENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-Pyrazol-4-Ylmethyl Intermediate
The 1,3-dimethyl-substituted pyrazole ring is typically prepared via Knorr-type cyclocondensation (Figure 1). A 1,3-diketone precursor (e.g., acetylacetone) reacts with methylhydrazine under acidic or basic conditions to form the pyrazole nucleus. Subsequent N-methylation at position 1 and C-methylation at position 3 are achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Key Reaction Conditions
Synthesis of 1,5-Dimethyl-1H-Pyrazol-3-Amine Intermediate
The 1,5-dimethyl-substituted pyrazole is synthesized via a modified Huisgen cycloaddition . Ethyl acetoacetate reacts with hydrazine hydrate, followed by selective methylation at positions 1 and 5. The amine group at position 3 is introduced via Hoffman degradation of a corresponding amide.
Optimization Insight
- Regioselectivity: Aprotic solvents (e.g., DMF) with 10 N HCl improve regioselectivity for 1,5-substitution.
- Yield: 68–75% after recrystallization.
Functionalization and Coupling Strategies
N-Alkylation for Methylene Bridge Formation
The two pyrazole units are connected via an N-alkylation reaction. The 1,3-dimethylpyrazole-4-methanol is converted to its corresponding chloride using thionyl chloride, then reacted with 1,5-dimethylpyrazol-3-amine under basic conditions.
Representative Protocol
- Chlorination: 1,3-Dimethyl-1H-pyrazol-4-methanol (1.0 eq) + SOCl₂ (2.5 eq) in dry dichloromethane, 0°C → room temperature, 2 h.
- Alkylation: 1,5-Dimethyl-1H-pyrazol-3-amine (1.2 eq) + K₂CO₃ (3.0 eq) in acetonitrile, reflux 12 h.
- Yield: 62% after column chromatography (hexane:ethyl acetate = 3:1).
Reductive Amination Alternative
An alternative method employs reductive amination to form the methylene bridge. 1,3-Dimethylpyrazole-4-carbaldehyde is condensed with 1,5-dimethylpyrazol-3-amine using sodium cyanoborohydride in methanol.
Advantages
- Milder Conditions: Room temperature, 24 h.
- Byproduct Reduction: Avoids halogenated solvents.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Continuous Flow Reactor Optimization
Industrial protocols often utilize continuous flow systems for cyclocondensation steps, achieving:
- Throughput: 5 kg/h
- Purity: >98% (HPLC)
- Solvent Recovery: 90% via in-line distillation.
Catalytic Advancements
Recent advances employ palladium-on-carbon (Pd/C) for dehydrogenation steps, reducing reaction times by 40% compared to traditional methods.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Data
| Technique | Critical Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H, CH₃), δ 3.72 (s, 2H, CH₂NH) | |
| ¹³C NMR | δ 145.2 (pyrazole C4), δ 52.1 (CH₂NH) | |
| HRMS (ESI+) | m/z 262.1912 ([M+H]⁺, calc. 262.1915) |
Purity Assessment
- HPLC: >99% purity (C18 column, acetonitrile:H₂O = 70:30)
- Melting Point: 148–150°C.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the pyrazole rings.
Reduction: Reduced forms of the pyrazole rings.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target and the pathway .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Key Observations:
Substituent Effects :
- The benzyl-substituted analog () exhibits higher molecular weight due to aromatic substituents, likely enhancing lipophilicity compared to the target compound’s pyrazole-pyrazole system.
- Fluorinated analogs (e.g., ) may display improved metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity.
Synthetic Complexity :
- Compound 36 () involves a multi-step synthesis with a pyrimidoindole core, resulting in lower yield (31 mg isolated) compared to simpler pyrazole amines (e.g., 70% yield for compound 15 in ).
Thermal Stability :
- N-Cyclopropyl derivatives () exhibit moderate melting points (~104–107°C), suggesting crystalline stability influenced by cyclopropyl rigidity.
Hydrogen Bonding and Reactivity
- Hydrogen Bond Donor/Acceptor Capacity: The target compound’s amine group (-NH-) serves as a hydrogen bond donor, while pyrazole nitrogens act as acceptors.
Biological Activity
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.29 g/mol. The structure features two pyrazole rings connected by a methyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 220.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds found that they demonstrated potent activity against various bacterial strains including E. coli and S. aureus. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
Antifungal Activity
In vitro studies have indicated that pyrazole compounds possess antifungal properties comparable to standard antifungal agents. For instance, a derivative of this compound was tested against Candida albicans and exhibited promising results in inhibiting fungal growth.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. A notable case study demonstrated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.
Genotoxicity Assessment
While exploring the genotoxicity of pyrazole derivatives, it was found that some compounds exhibited low genotoxic potential. This is crucial for their development as therapeutic agents since high genotoxicity can limit clinical applications.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Chemistry - A European Journal, researchers synthesized a series of pyrazole derivatives and tested them against various pathogens. The compound demonstrated significant antibacterial activity with MIC values lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Selvam et al. highlighted the anti-inflammatory mechanisms of pyrazole derivatives. The results indicated that these compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
Q & A
Basic Research Question
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects degradation products or impurities (>95% purity threshold) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >150°C indicating suitability for long-term storage .
- Dynamic Light Scattering (DLS) : Monitors aggregation in solution, particularly for biological assays requiring monomeric forms .
How can researchers design experiments to investigate the compound’s potential as an enzyme inhibitor, and what mechanistic insights are critical?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., bromodomains), focusing on pyrazole-metal coordination or π-π stacking interactions .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence polarization (e.g., BET family bromodomains) with controls for non-specific binding .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on pyrazole rings) to assess impact on binding affinity and selectivity .
What computational methods are recommended for predicting intermolecular interactions in crystallographic studies of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate hydrogen-bonding energies (e.g., N–H···O interactions) to validate crystal packing motifs observed in SHELXL-refined structures .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to identify supramolecular synthons influencing polymorphism .
- Molecular Dynamics (MD) : Simulate solvent effects on crystal nucleation, particularly for hydrate or solvate forms .
How can hydrogen-bonding networks in the crystal structure be characterized experimentally and theoretically?
Basic Research Question
- X-ray Diffraction : Collect high-resolution data (≤0.8 Å) to map donor-acceptor distances and angles. SHELXL refinement flags disordered regions .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate hydrogen-bond geometries .
- IR Spectroscopy : Compare calculated (DFT) and experimental N–H stretching frequencies (~3300 cm⁻¹) to confirm hydrogen-bond strengths .
What strategies mitigate challenges in synthesizing analogs with modified pyrazole substituents?
Advanced Research Question
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during alkylation to prevent side reactions .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) with controlled microwave irradiation (100–150°C, 30 min) .
- Parallel Synthesis : Employ robotic liquid handlers to screen reaction conditions (solvent, catalyst) for novel analogs .
How do solvent polarity and pH influence the compound’s solubility and reactivity in aqueous biological assays?
Basic Research Question
- Solubility Profiling : Measure logP values (e.g., ~2.5 via shake-flask method) to predict partitioning in cell membranes .
- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation at physiological pH (7.4) vs. acidic conditions (e.g., lysosomal pH 5.0) .
- Co-Solvent Systems : Add DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
